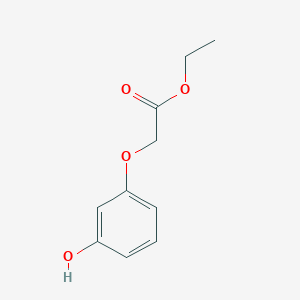

Ethyl 2-(3-hydroxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

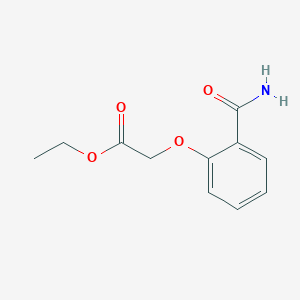

Ethyl 2-(3-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4 . It is a derivative of phenol, and it contains an ethyl acetate functional group .

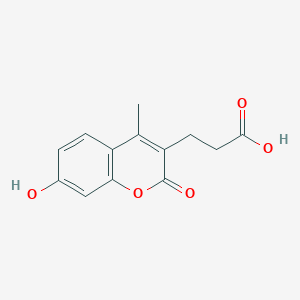

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxyphenoxy)acetate consists of an ethyl acetate functional group attached to a phenol derivative . The linear formula for this compound is C10H12O4 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(3-hydroxyphenoxy)acetate are not detailed in the search results, it’s worth noting that esters like this compound can undergo reactions such as hydrolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-hydroxyphenoxy)acetate is 196.2 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique

Enzymatic Synthesis for Drug Production

A study explored the enzymatic hydrolysis involving immobilized lipase to produce a prototype anti-asthma drug, showcasing the potential of enzymatic processes in synthesizing complex molecules like Ethyl 2-(3-hydroxyphenoxy)acetate derivatives for pharmaceutical applications (Bevilaqua et al., 2004).

Material Science and Metallomesogens

Research into new metallomesogens based on 3-ketoesters, including derivatives of Ethyl 2-(3-hydroxyphenoxy)acetate, highlights its potential in material science for developing new types of liquid crystal materials (Kovganko & Kovganko, 2013).

Chemical Synthesis and Modification

A chemical study demonstrated the vinylphosphonium salt mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, indicating the versatility of Ethyl 2-(3-hydroxyphenoxy)acetate in organic synthesis (Yavari et al., 2006).

Corrosion Inhibition

Investigations into the corrosion inhibition behavior of certain chalcone derivatives, including Ethyl 2-(3-hydroxyphenoxy)acetate derivatives, provided insights into their effectiveness in protecting mild steel in acidic environments, which could be beneficial in industrial applications (Lgaz et al., 2017).

Antioxidant Properties

A study on walnut kernels identified Ethyl 2-(3-hydroxyphenoxy)acetate as a compound with significant antioxidant activities, suggesting its potential use in food preservation and health supplements (Zhang et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(3-hydroxyphenoxy)acetate are currently unknown. This compound is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity

Biochemical Pathways

This pathway is unique in that it combines CO2 fixation with energy storage, enabling lithotrophic growth .

Propriétés

IUPAC Name |

ethyl 2-(3-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELHKIYIMPZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459775 |

Source

|

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxyphenoxy)acetate | |

CAS RN |

68747-24-0 |

Source

|

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)